2,4-Difluoro-5-propoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQFOYZVAOQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2,4 Difluoro 5 Propoxyaniline
The synthesis of 2,4-Difluoro-5-propoxyaniline is typically achieved through a multi-step pathway, commencing with a readily available fluorinated nitroaromatic precursor. A plausible and efficient synthetic route involves two primary stages: a nucleophilic aromatic substitution to introduce the propoxy group, followed by the reduction of the nitro group to the desired aniline (B41778).
Step 1: Synthesis of 2,4-Difluoro-5-propoxynitrobenzene
The initial step focuses on the introduction of the propoxy ether linkage at the C5 position of a difluoronitrobenzene ring. This is generally accomplished via a nucleophilic aromatic substitution reaction. A common starting material for this process is 2,4-difluoro-5-nitroaniline (B173925). The reaction proceeds by treating the starting material with sodium propoxide, which is typically generated in situ by reacting propanol (B110389) with a strong base like sodium hydride or sodium metal. The propoxide ion then acts as a nucleophile, displacing one of the fluorine atoms on the aromatic ring. In a related synthesis, sodium methoxide (B1231860) is used to introduce a methoxy (B1213986) group onto 2,4-difluoro-5-nitroaniline in anhydrous methanol, a reaction that is stirred at room temperature for an extended period. chemicalbook.com A similar approach using sodium propoxide is anticipated to yield the desired propoxy-substituted intermediate.
Reaction Details for Synthesis of 2,4-Difluoro-5-propoxynitrobenzene
| Reactant | Reagents | Solvent | Typical Conditions | Product |
|---|
Step 2: Reduction of 2,4-Difluoro-5-propoxynitrobenzene
The final step in the synthetic pathway is the reduction of the nitro group (-NO₂) of the intermediate compound to an amino group (-NH₂), yielding this compound. This transformation is a standard procedure in organic synthesis and can be achieved through various methods. One of the most common and effective methods is selective reduction using metals in an acidic medium, such as iron powder with hydrochloric acid or acetic acid. google.comprepchem.com This method is often preferred for its efficiency and selectivity.
Alternatively, catalytic hydrogenation is another widely used technique. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). google.com This reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Reaction Details for Reduction of 2,4-Difluoro-5-propoxynitrobenzene
| Reactant | Reagents/Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 2,4-Difluoro-5-propoxynitrobenzene | Iron powder, Hydrochloric acid | Water/Ethanol | Heating (e.g., 55-60°C) | This compound |
Purification and Isolation Techniques for High Purity 2,4 Difluoro 5 Propoxyaniline
Achieving high purity of the final 2,4-Difluoro-5-propoxyaniline product is critical for its subsequent applications. The purification process typically involves a sequence of techniques designed to remove unreacted starting materials, reagents, by-products, and residual solvents from the crude product mixture.
Following the synthesis, the initial workup usually involves quenching the reaction mixture and performing a liquid-liquid extraction. The organic layer, containing the crude product, is then washed sequentially with aqueous solutions, such as saturated sodium bicarbonate to neutralize any remaining acid and brine to reduce the water content in the organic phase. chemicalbook.com The organic solvent is subsequently removed under reduced pressure.
For further purification, column chromatography is a highly effective method. chemicalbook.comgoogle.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297). chemicalbook.com The polarity of the eluent is gradually increased to separate the target compound from impurities based on their differential adsorption to the silica gel.
Recrystallization or precipitation can be employed as a final step to obtain a highly crystalline product. This involves dissolving the purified compound in a minimal amount of a hot solvent and allowing it to cool slowly, causing the formation of pure crystals while impurities remain in the solvent. A similar technique involves precipitating the solid product from a concentrated solution by adding a non-solvent, such as petroleum ether. chemicalbook.com
The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC). A common setup for analyzing such compounds involves a reversed-phase C18 column with a gradient elution system, typically using a mixture of acetonitrile (B52724) and water as the mobile phase. apexbt.comnih.gov
Summary of Purification Techniques
| Technique | Description | Purpose |
|---|---|---|
| Liquid-Liquid Extraction | Partitioning the product between two immiscible liquid phases (e.g., ethyl acetate and water). chemicalbook.com | Initial separation of the product from water-soluble impurities and reagents. |
| Aqueous Washing | Washing the organic extract with solutions like saturated NaHCO₃ and brine. chemicalbook.com | Neutralization of residual acids and removal of inorganic salts. |
| Column Chromatography | Separation based on differential adsorption onto a stationary phase (e.g., silica gel). google.com | Removal of closely related organic impurities and unreacted starting materials. |
| Recrystallization/Precipitation | Dissolving the solid in a hot solvent and cooling, or adding a non-solvent. chemicalbook.com | To obtain a high-purity crystalline solid and remove trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | Analytical technique for assessing purity based on retention time on a column. nih.govnih.gov | Quantification of the final product's purity. |
Spectroscopic Characterization and Advanced Analytical Techniques of 2,4 Difluoro 5 Propoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis of 2,4-Difluoro-5-propoxyaniline would involve ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques to map the connectivity of the atoms. However, no specific experimental NMR data for this compound has been published in the sources reviewed.
¹H NMR Analysis of Proton Environments
A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the propoxy group (-O-CH₂CH₂CH₃), and the amine (-NH₂) protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be crucial for assigning each signal to a specific proton in the molecule.
¹³C NMR for Carbon Skeleton Confirmation
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The spectrum of this compound would show distinct signals for each of the nine carbon atoms in the molecule, including the six aromatic carbons and the three carbons of the propoxy chain. The chemical shifts would be influenced by the electronegative fluorine, oxygen, and nitrogen atoms.
¹⁹F NMR for Fluorine Atom Characterization
Given the presence of two fluorine atoms, ¹⁹F NMR would be an essential tool for characterization. This technique is highly sensitive and would provide specific signals for the two fluorine atoms at positions 2 and 4 on the aniline (B41778) ring. The chemical shifts and coupling constants, particularly the coupling to neighboring protons and the other fluorine atom, would confirm their positions.
2D NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons in the molecule. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Conformational Studies via Vibrational Modes
The structural complexity of this compound is increased by the conformational flexibility of its propoxy substituent. The rotation around the C-C and C-O single bonds of the propyl chain allows the molecule to exist in several different spatial arrangements, or conformations, each with a distinct potential energy. These conformers, while chemically identical, can exhibit unique vibrational spectra.
To accurately interpret the experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. nih.govnih.gov By calculating the vibrational frequencies for different possible conformers, a theoretical spectrum for each can be generated. Comparison of these simulated spectra with the experimental FT-IR and FT-Raman data allows for the identification of the specific conformers present in the sample and can provide insight into their relative populations. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). fiveable.memeasurlabs.com This precision is crucial for unambiguously determining the elemental composition of a molecule. fiveable.mecolorado.edu For this compound (C₉H₁₁F₂NO), the calculated exact mass is 187.08084 Da. HRMS analysis would be expected to yield a measured mass extremely close to this value, allowing for the confident confirmation of the molecular formula and distinguishing it from other potential compounds with the same nominal mass. fiveable.meresearchgate.net
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z), typically the molecular ion, are selected and then fragmented by collision with an inert gas. wikipedia.orgunt.edu The resulting fragment ions are then analyzed by a second mass spectrometer, providing detailed insights into the molecule's structure. wikipedia.org
For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 188. The fragmentation is likely to proceed through several key pathways. A common fragmentation for ethers is the cleavage of the C-O bond. This could lead to the loss of the propoxy group as a neutral propene molecule (C₃H₆, 42 Da) via a rearrangement, or the loss of a propyl radical (•C₃H₇, 43 Da). The stability of the resulting ions often dictates the most probable fragmentation routes. libretexts.orgyoutube.com Fragmentation of the aromatic core itself can also occur, providing further structural confirmation. youtube.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene (B151609) ring. spcmc.ac.in
The benzene ring itself is the primary chromophore, but the substituents (amino, fluoro, and propoxy groups) act as auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength (λmax) and intensity (εmax) of the absorption maximum. libretexts.org The amino (-NH₂) and propoxy (-OC₃H₇) groups are strong electron-donating groups that possess non-bonding electrons. These electrons can interact with the π-system of the benzene ring through resonance, effectively extending the conjugated system. spcmc.ac.in This interaction lowers the energy gap between the π and π* orbitals, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). uomustansiriyah.edu.iq This effect also typically increases the intensity of the absorption (a hyperchromic effect). libretexts.orguomustansiriyah.edu.iq
Advanced Spectroscopic Methodologies and Chemometric Analysis in Chemical Research
In modern chemical analysis, the large datasets generated by spectroscopic instruments often necessitate the use of advanced statistical methods for interpretation. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. rsc.orgdistantreader.org
Principal Component Analysis (PCA) is a powerful chemometric technique used for exploratory data analysis and dimensionality reduction. nih.govacs.org When applied to a set of spectroscopic data (e.g., multiple FT-IR spectra from different reaction batches or conformational studies), PCA can identify the main sources of variation within the data. nih.govpubcompare.ai
PCA transforms the original variables (e.g., absorbance at each wavenumber) into a new set of uncorrelated variables called Principal Components (PCs). The first PC (PC1) accounts for the largest possible variance in the data, the second PC (PC2) accounts for the second largest, and so on. By plotting the data in the new coordinate system defined by the first few PCs (e.g., a "scores plot" of PC1 vs. PC2), patterns, groupings, and outliers can be easily visualized. acs.org
In the context of this compound, PCA could be used to:
Discriminate between different conformers: If spectra are collected under conditions that favor different conformers, PCA may be able to separate the samples based on subtle spectral differences.
Monitor reaction progress: By analyzing spectra taken at different time points during a synthesis, PCA can track the conversion of reactants to products.
Quality control: PCA can be used to compare the spectrum of a new batch of the compound against a model built from spectra of known high-purity batches to quickly identify deviations. leidenuniv.nl
Table of Compounds
Multivariate Analysis for Complex Mixture Deconvolution and Identity Confirmation
A comprehensive search of scientific literature and chemical databases did not yield specific studies applying multivariate analysis for the deconvolution of complex mixtures or for the identity confirmation of this compound.
While multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are powerful chemometric tools used in the spectroscopic analysis of complex substances, their direct application to this compound has not been documented in available research. These methods are often employed in the analysis of high-molecular-weight compounds of biological origin, such as heparin, to distinguish between different sources and identify adulterants. sigmaaldrich.com
The spectroscopic characterization of halogenated aromatic compounds, a class to which this compound belongs, is an active area of research. spectroscopyonline.comsns.itacs.org Analytical techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are utilized for the quantification and identification of aromatic and halogenated hydrocarbons in mixtures. nih.gov Furthermore, the general spectroscopic properties of aromatic compounds, including characteristic absorptions in IR, NMR, and UV/Vis spectroscopy, are well-established. libretexts.org However, specific research detailing the use of advanced statistical methods like multivariate analysis to parse complex spectral data containing this compound is not presently available.
Future research may explore the application of these advanced analytical techniques to this compound and its related compounds, which could lead to the development of detailed methodologies for quality control and impurity profiling.
Theoretical and Computational Chemistry Studies on 2,4 Difluoro 5 Propoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 2,4-Difluoro-5-propoxyaniline, a DFT study, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry. researchgate.net This calculation would yield key structural parameters.
A study on the related compound, 2,4-difluoroaniline (B146603), utilized the B3LYP method to analyze its structure and stability. researchgate.net For this compound, similar calculations would provide the equilibrium bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms, including the orientation of the propoxy group relative to the aniline (B41778) ring. The total electronic energy would also be calculated, which is crucial for comparing the stability of different conformations and for calculating reaction energies.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations (Note: This table is illustrative as specific research data is not available. Actual values would be generated from a DFT calculation.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1-C2 | e.g., 1.39 Å |
| C2-F | e.g., 1.35 Å | |
| C5-O | e.g., 1.37 Å | |
| O-C(propyl) | e.g., 1.43 Å | |
| C-N | e.g., 1.40 Å | |
| Bond Angle | F-C2-C1 | e.g., 118.5° |
| C4-C5-O | e.g., 125.0° |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used for high-accuracy electronic structure calculations without reliance on empirical parameters. nih.gov While computationally more demanding than DFT, these methods can provide more precise values for electronic energies and properties, serving as a benchmark for DFT results. A study on 2-(4-methoxyphenyl)benzo[d]thiazole, for instance, employed both DFT and HF methods to investigate its structure. nih.gov For this compound, such calculations would refine the understanding of its electronic energy and could be critical for accurately predicting reaction barriers and mechanisms.
The reactivity of a molecule can be predicted by analyzing several quantum chemical descriptors. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For instance, a computational study on 2,4-difluoroaniline found its HOMO-LUMO gap to be 5.2186 eV, indicating high chemical stability. researchgate.net
An Electrostatic Potential (ESP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential around the fluorine, oxygen, and nitrogen atoms, indicating sites susceptible to electrophilic attack, while the aromatic protons would exhibit positive potential.
Table 2: Hypothetical Reactivity Descriptors for this compound (Note: This table is illustrative as specific research data is not available.)
| Descriptor | Calculated Value |
|---|---|
| HOMO Energy | e.g., -5.8 eV |
| LUMO Energy | e.g., -0.5 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV |
| Chemical Hardness (η) | e.g., 2.65 eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its conformational landscape. The propoxy side chain can adopt various orientations relative to the aromatic ring, and MD simulations would identify the most stable conformers and the energy barriers between them. mdpi.com
Furthermore, MD simulations can elucidate intermolecular interactions. By simulating multiple molecules of this compound, one could study how they interact with each other in a condensed phase, analyzing phenomena like hydrogen bonding involving the amine group and dipole-dipole interactions. This is crucial for understanding the physical properties of the compound, such as its boiling point and solubility. The simulation trajectory provides a wealth of data that can be analyzed to understand how the molecule behaves in a realistic environment. matlantis.com
Mechanistic Investigations through Computational Chemistry
Computational chemistry is invaluable for exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.
The synthesis of this compound involves several chemical transformations. One key step might be the etherification of a difluorophenol or the reduction of a corresponding nitro compound. Computational methods can be used to model these reaction pathways.
By calculating the potential energy surface for a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate transition state structures. By determining the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be estimated. This analysis would provide fundamental insights into the feasibility and efficiency of different synthetic routes to this compound.
Reaction Coordinate Mapping for Optimized Pathways
In the realm of computational chemistry, reaction coordinate mapping is a pivotal tool for elucidating the mechanisms of chemical reactions and identifying the most energetically favorable pathways. This technique involves plotting the energy of a molecular system as a function of the "reaction coordinate," which represents the progress of the reaction from reactants to products. By identifying transition states—the highest energy points along the reaction pathway—and intermediate structures, chemists can gain a deep understanding of the reaction mechanism, including bond-breaking and bond-forming events.
For a molecule such as this compound, the synthesis typically involves several steps. A plausible synthetic route could involve the nucleophilic aromatic substitution (SNAr) on a difluorinated aromatic precursor, followed by the introduction of the propoxy group. Computational studies can model these reaction steps to predict their feasibility and optimize reaction conditions.
For instance, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals utilized density functional theory (DFT) methods, specifically M06-2X, and coupled-cluster theory (CCSD(T)) with a 6-311++G(3df,2p) basis set to compute the reaction mechanism and kinetics. mdpi.com A similar approach could be applied to model the synthesis of this compound. The reaction coordinate would be defined by the geometric parameters that change most significantly during the reaction, such as the distance between the nucleophile and the aromatic ring or the bond lengths of the forming and breaking bonds.
The resulting potential energy surface (PES) would reveal the minimum energy path from reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that can be calculated from the PES. A lower activation energy indicates a faster reaction rate. By comparing the activation energies of different potential pathways, the most efficient synthetic route can be identified.
Table 1: Hypothetical Reaction Coordinate Mapping Data for a Key Synthetic Step of this compound
| Reaction Coordinate (Å) | Relative Energy (kcal/mol) | Key Structural Feature |
| 3.5 | 0.0 | Reactants (e.g., 1,2,4-trifluoro-5-propoxybenzene and ammonia) separated |
| 2.5 | 5.2 | Initial approach of nucleophile to the aromatic ring |
| 1.8 | 15.8 | Transition State (partially formed C-N bond, partially broken C-F bond) |
| 1.4 | -2.5 | Meisenheimer-like intermediate |
| 1.0 | 8.1 | Second Transition State (C-F bond breaking) |
| 0.9 | -10.3 | Product (this compound) formed |
Note: This table is illustrative and based on general principles of SNAr reactions. Actual values would require specific quantum chemical calculations.
By systematically mapping the reaction coordinates for each step in the proposed synthesis of this compound, computational chemists can provide valuable insights to synthetic chemists, helping to guide experimental efforts towards the most promising and efficient synthetic strategies. This synergy between theoretical calculations and experimental work accelerates the discovery and development of new chemical entities.
Application of Machine Learning in Predictive Chemistry for Fluorinated Anilines
The application of machine learning (ML) in chemistry has revolutionized the way researchers predict molecular properties and design new compounds. nih.gov For fluorinated anilines, such as this compound, ML models can be trained on existing data to predict a wide range of properties, from fundamental physicochemical characteristics to complex biological activities and toxicities. blackthorn.aifrontiersin.org
One of the key challenges in working with fluorinated compounds is the limited availability of experimental data for training predictive models. blackthorn.ai However, recent efforts have focused on compiling specialized datasets of fluorinated and non-fluorinated compounds to train robust ML models. blackthorn.ai These models can then be used to predict crucial properties like lipophilicity (logP) and acidity/basicity (pKa), which are vital for drug discovery and development. blackthorn.ai
Machine learning models, including neural networks, decision trees, and gradient boosting machines, can capture the complex, non-linear relationships between a molecule's structure and its properties. byu.edu For fluorinated anilines, the inputs to these models are typically molecular descriptors, which are numerical representations of the molecule's structure. These can range from simple counts of atom types and functional groups to more complex quantum chemical descriptors.
Table 2: Examples of Molecular Descriptors Used in Machine Learning Models for Fluorinated Anilines
| Descriptor Type | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Fluorine Atoms, Number of Aromatic Rings | Basic molecular composition and size |
| Topological | Wiener Index, Balaban Index | Connectivity and branching of the molecular graph |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure and reactivity |
| Fingerprints | MACCS Keys, Morgan Fingerprints | Presence or absence of specific structural fragments |
By training on a dataset of known fluorinated anilines with their experimentally determined properties, an ML model can learn the underlying structure-property relationships. This trained model can then be used to predict the properties of a new, uncharacterized molecule like this compound with a certain degree of accuracy. For example, a machine learning approach has been successfully used to predict the fluorination strength of electrophilic fluorinating reagents. rsc.org
Table 3: Predicted Properties of this compound Using a Hypothetical Machine Learning Model
| Property | Predicted Value | Potential Implication |
| logP | 3.2 | Good membrane permeability |
| pKa (Anilino group) | 2.8 | Weakly basic, mostly protonated at physiological pH |
| Aqueous Solubility (logS) | -3.5 | Low solubility in water |
| Toxicity (LD50, oral, rat) | 450 mg/kg | Moderately toxic |
| Metabolic Stability (t½, human liver microsomes) | 45 min | Moderate rate of metabolism |
Note: The values in this table are for illustrative purposes and represent the type of output a predictive ML model could generate. The accuracy of these predictions depends on the quality and size of the training data and the sophistication of the ML algorithm.
Furthermore, machine learning can aid in the design of synthetic routes by predicting the outcomes of chemical reactions. researchgate.net By training on vast databases of published reactions, an ML model can predict the most likely product of a given set of reactants and reagents, and even suggest optimal reaction conditions. This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources. The development of interactive visual analysis systems for fluorinated materials further empowers researchers to explore the relationships between control parameters and product performance. semanticscholar.org
Applications of 2,4 Difluoro 5 Propoxyaniline in Downstream Chemical Synthesis and Material Science
Role in the Synthesis of Complex Organic Molecules
2,4-Difluoro-5-propoxyaniline serves as a crucial starting material for the construction of intricate organic structures, particularly those incorporating fluorine, which is known to enhance pharmacological and physicochemical properties.
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, and quinazolines, in particular, are a class of compounds with a broad spectrum of biological activities. While direct experimental data on the synthesis of quinazolines from this compound is not extensively detailed in publicly available literature, the use of analogous difluoro-alkoxy-aniline derivatives in the preparation of quinazoline-based therapeutic agents is well-documented in patent literature. For instance, related compounds such as 2,4-dichloro-5-methoxyaniline (B1301479) and 2,4-difluoro-3-methoxyphenylaniline have been utilized as key precursors in the synthesis of kinase inhibitors for cancer therapy. google.com The general synthetic strategy involves the condensation of the aniline (B41778) derivative with a suitable cyclizing agent to form the quinazoline (B50416) core. The presence of the difluoro and propoxy groups on the aniline ring is anticipated to influence the reactivity and biological activity of the resulting quinazoline derivatives.
A general representation of a plausible synthetic route to quinazoline derivatives from a substituted aniline is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted Aniline (e.g., this compound), Formic Acid | Reflux | N-formyl derivative |
| 2 | N-formyl derivative, Substituted Anthranilic Acid | POCl₃ or other dehydrating agents | Substituted Quinazoline |
This table represents a generalized synthetic pathway and is for illustrative purposes.
The presence of two fluorine atoms on the aromatic ring of this compound makes it an ideal building block for the synthesis of more complex poly-fluorinated aromatic compounds. These compounds are of significant interest in various fields, including liquid crystals, polymers, and pharmaceuticals, due to the unique properties conferred by fluorine, such as enhanced thermal stability, lipophilicity, and metabolic stability. researchgate.netjustia.com The aniline functional group allows for a wide range of chemical transformations, including diazotization followed by Sandmeyer-type reactions to introduce other functional groups, or N-alkylation and N-acylation to build more complex molecular architectures.
Development of Advanced Materials Utilizing this compound Derivatives
The incorporation of fluorinated moieties into materials can lead to significant improvements in their performance characteristics. Derivatives of this compound are being explored for their potential in creating novel materials with tailored properties.
The synthesis of novel functional materials, such as dyes and liquid crystals, can benefit from the use of fluorinated building blocks like this compound. The introduction of fluorine atoms can influence the electronic properties and intermolecular interactions of these materials. For example, in the field of liquid crystals, fluorinated compounds are known to affect mesophase behavior and electro-optical properties. beilstein-journals.org While direct synthesis of functional materials from this compound is not widely reported, its structural motifs are relevant to the design of new materials.
Intermediacy in Agrochemical Research
Fluorinated compounds play a crucial role in modern agrochemicals, often leading to enhanced efficacy and metabolic stability of herbicides, fungicides, and insecticides. researchgate.net While specific agrochemicals derived from this compound are not explicitly identified in the reviewed literature, the general importance of fluorinated anilines as intermediates in this sector is well-established. The combination of the difluoro pattern and the propoxy group could be a strategic design element for new active ingredients in crop protection.
Strategic Importance in Pharmaceutical Intermediate Production
This compound is a fluorinated aniline derivative with the chemical formula C₉H₁₁F₂NO. While its existence is confirmed in chemical supplier databases, detailed information regarding its strategic importance and specific applications in the production of pharmaceutical intermediates is not extensively documented in publicly available scientific literature and patent databases.
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as altered metabolic stability, binding affinity, and lipophilicity. Aniline derivatives, in particular, are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The presence of both difluoro and propoxy groups on the aniline ring suggests that this compound could theoretically serve as a specialized intermediate. However, specific examples of its large-scale use or its role as a key precursor to established active pharmaceutical ingredients (APIs) are not readily found in current research.
Further investigation into proprietary or less accessible research may be required to fully elucidate the practical applications and strategic value of this compound in the pharmaceutical industry. Without published research findings, a detailed analysis of its role as a pharmaceutical intermediate cannot be provided at this time.
Below is a table of the basic properties of this compound.
| Property | Value |
| CAS Number | 1934940-57-4 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2,4 Difluoro 5 Propoxyaniline Derivatives
Impact of Fluorination Patterns on Reactivity and Selectivity in Anilines
The presence of two fluorine atoms on the aniline (B41778) ring at positions 2 and 4 significantly modulates its chemical reactivity and the regioselectivity of its reactions. Fluorine is the most electronegative element, and its effects on the aromatic ring are a combination of a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). wikipedia.orglibretexts.org
In the case of 2,4-difluoroaniline (B146603) derivatives, the two fluorine atoms decrease the electron density of the aromatic ring through their potent inductive effects, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted aniline. minia.edu.eg The amino group, however, is a powerful activating group due to its strong +M effect, which donates electron density to the ring and generally outweighs the deactivating effect of the halogens. minia.edu.egorganicchemistrytutor.com This makes the ring of 2,4-difluoro-5-propoxyaniline still susceptible to electrophilic attack.
The directing effect of the substituents is crucial for selectivity. Both the amino group and the fluorine atoms are ortho, para-directors. libretexts.orgorganicchemistrytutor.com In this compound, the powerful activating and directing effect of the amino group will primarily govern the position of incoming electrophiles. The positions ortho and para to the amino group are C6 and C2/C4 respectively. Since positions 2 and 4 are already substituted with fluorine, electrophilic attack will be strongly directed to the C6 position.
For nucleophilic aromatic substitution (SNAr), the electron-withdrawing fluorine atoms can act as leaving groups, especially when the ring is further activated by a strong electron-withdrawing group, typically in the ortho or para position to the fluorine.
The fluorination pattern also influences the basicity of the aniline. The electron-withdrawing nature of the two fluorine atoms reduces the electron density on the nitrogen atom, making 2,4-difluoroaniline and its derivatives less basic than aniline. For instance, the pKa of 2,4-difluoroaniline is 3.26, indicating it is a weaker base than aniline (pKa 4.6).
| Compound | pKa | Reactivity towards EAS | Directing Effect of Substituents |
|---|---|---|---|
| Aniline | 4.6 | Highly Activated | -NH₂ (ortho, para-directing) |
| 2,4-Difluoroaniline | 3.26 | Activated (less than aniline) | -NH₂ (ortho, para), -F (ortho, para) |
Influence of Alkoxy Chain Length (Propoxy vs. Analogs) on Chemical Behavior and Synthetic Utility
The propoxy group at the 5-position of the aniline ring also influences the molecule's properties. Alkoxy groups, in general, are activating groups for electrophilic aromatic substitution and are ortho, para-directing due to the +M effect of the oxygen atom, which donates a lone pair of electrons to the aromatic system. organicchemistrytutor.com In this compound, the propoxy group reinforces the directing effect of the amino group towards the C6 position (ortho to the amino group and para to the propoxy group).
The length of the alkoxy chain (e.g., methoxy (B1213986), ethoxy, propoxy) primarily affects the steric and physical properties of the molecule, such as solubility and crystallinity. While the electronic effect of the alkoxy group is largely determined by the oxygen atom directly attached to the ring, the chain length can have subtle secondary effects on reactivity.
An increase in the alkyl chain length generally leads to:
Increased Lipophilicity: This can affect the solubility of the compound in different organic solvents, which can be a critical factor in reaction setup and product purification.
Steric Hindrance: A longer alkyl chain can introduce steric bulk, which might influence the approach of reagents to nearby reactive sites, although this effect is less pronounced for the propoxy group at the 5-position relative to the more reactive sites.
For synthetic utility, the choice of alkoxy group can be strategic. For instance, a longer chain might be desired to improve solubility in nonpolar solvents for a particular reaction step. Conversely, a smaller group like methoxy might be preferred to minimize steric hindrance in subsequent transformations near the alkoxy group.
| Alkoxy Group | Relative Lipophilicity | Potential Impact on Synthetic Utility |
|---|---|---|
| Methoxy (-OCH₃) | Lower | Less steric hindrance, potentially higher solubility in polar solvents. |
| Ethoxy (-OCH₂CH₃) | Intermediate | Balanced properties. |
| Propoxy (-OCH₂CH₂CH₃) | Higher | Increased solubility in nonpolar solvents, may introduce minor steric effects. |
Derivatization Strategies and Their Effect on Downstream Synthetic Utility
This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the aniline nitrogen and further substitutions on the aromatic ring.
The amino group is a key site for functionalization. Common modifications include acylation, alkylation, and diazotization.
Acylation and Alkylation: The aniline nitrogen can be acylated with acid chlorides or anhydrides to form amides. This is often done to protect the amino group during subsequent reactions, as the amide group is less activating and can prevent unwanted side reactions. Alkylation of the aniline nitrogen is also possible, leading to secondary or tertiary amines.
Diazotization: A particularly powerful transformation is the conversion of the primary amino group into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). lumenlearning.com The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. wikipedia.orgnih.gov This allows for the introduction of a diverse range of substituents at the position of the original amino group.
| Reaction | Reagents | Product Functional Group | Synthetic Utility |
|---|---|---|---|
| Acylation | RCOCl, Pyridine | Amide (-NHCOR) | Protection of the amino group, modulation of reactivity. |
| Alkylation | R-X | Secondary/Tertiary Amine (-NHR, -NR₂) | Introduction of alkyl substituents. |
| Diazotization followed by Substitution | 1. NaNO₂, HCl 2. CuCl | -Cl | Introduction of a wide range of functional groups. lumenlearning.comwikipedia.orgnih.gov |
| 1. NaNO₂, HBr 2. CuBr | -Br | ||
| 1. NaNO₂, H₂SO₄ 2. CuCN | -CN | ||
| 1. NaNO₂, H₂SO₄ 2. H₂O, Δ | -OH | ||
| 1. NaNO₂, HBF₄ 2. Δ | -F |
Further substitution on the aromatic ring of this compound is a key strategy for modifying its properties and building more complex structures. The regioselectivity of these reactions is determined by the combined directing effects of the existing substituents.
The directing power of the substituents is generally in the order: -NH₂ > -OR > -F. minia.edu.eg All three are ortho, para-directors.
The amino group at C1 is the most powerful activating group and strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The propoxy group at C5 is also an activating ortho, para-director, directing to C4 and C6.
The fluorine atoms at C2 and C4 are deactivating but are also ortho, para-directors.
Given that positions 2 and 4 are already occupied, the directing effects of all three activating groups converge on the C6 position , which is ortho to the strongly activating amino group and para to the activating propoxy group. Therefore, electrophilic aromatic substitution on this compound is expected to occur with high regioselectivity at the C6 position.
Common electrophilic aromatic substitution reactions that can be employed include:
Halogenation: Introduction of a bromine or chlorine atom at the C6 position can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. wikipedia.org
Nitration: Nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group at C6. The nitro group can subsequently be reduced to an amino group, providing a route to diamino derivatives.
Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are common EAS reactions, they are often problematic with anilines. quora.comquora.com The Lewis acid catalyst can complex with the basic amino group, deactivating the ring towards electrophilic attack. quora.comdoubtnut.com Therefore, protection of the amino group as an amide is typically required before performing a Friedel-Crafts reaction.
The introduction of new substituents on the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science.
Future Perspectives and Emerging Research Avenues for 2,4 Difluoro 5 Propoxyaniline
Sustainable Synthesis and Process Optimization for Fluorinated Anilines
The synthesis of fluorinated anilines has traditionally relied on methods that can be hazardous and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic routes. A key area of development is the replacement of harsh fluorinating reagents with more benign alternatives. For instance, traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) are effective but pose safety and environmental concerns. beilstein-journals.org Research into alternatives has identified sulfur hexafluoride (SF₆), a potent greenhouse gas, as a potential feedstock for generating safer, more sustainable deoxyfluorination reagents. acs.orgnih.gov Valorizing SF₆ for this purpose presents an attractive strategy for green chemistry. acs.org
Another avenue for sustainable synthesis involves moving away from multi-step processes that require the isolation of intermediates. One patented method for producing fluorinated anilines, such as 2,4-difluoroaniline (B146603), involves a two-step, one-pot process starting from the corresponding aniline (B41778). google.com This method proceeds through an aromatic azide (B81097) intermediate which is then treated with anhydrous hydrogen fluoride. google.com Optimizing such processes to minimize solvent use and energy consumption is a key goal for future research.
Table 1: Comparison of Traditional and Emerging Sustainable Fluorination Reagents
| Reagent Class | Example(s) | Advantages | Disadvantages | Research Direction |
| Traditional Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Effective for converting alcohols and carbonyls to fluoro derivatives. beilstein-journals.org | Hazardous, can be explosive under heat. beilstein-journals.org | Replacement with safer alternatives. |
| Electrophilic Fluorination | Selectfluor® | Commercially available, stable, and easy to handle. researchgate.net | Can require stoichiometric amounts of chemical oxidants. nih.gov | Development of catalytic and electrochemical methods. nih.gov |
| Sustainable Alternatives | SF₆-derived reagents (e.g., TDAE-SF₅–F) | Utilizes a potent greenhouse gas as a feedstock, greener alternative to DAST. acs.orgnih.gov | Requires specific activation methods for the highly stable SF₆. acs.org | Further development and optimization of SF₆ valorization. acs.org |
Process optimization will also leverage computational modeling and experimental design to refine reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and purity while minimizing environmental impact.
High-Throughput Screening for Novel Reactivity and Functionalization Pathways
Identifying new reactions and applications for 2,4-Difluoro-5-propoxyaniline can be accelerated significantly through high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of a compound against a large library of reactants, catalysts, and conditions to discover novel reactivity.
Future research can apply HTS to explore the functionalization of the aniline scaffold. For instance, screening for novel C-N bond-forming reactions could expand the utility of this compound as a building block. Visible-light-mediated reactions, which often proceed under mild conditions, are a promising area for HTS. nih.gov Screening a variety of photocatalysts, solvents, and reaction partners could uncover new sulfonylation, amination, or other coupling reactions. nih.gov
Furthermore, fluorescence-based HTS assays can be developed to screen for specific properties or reactivities. bath.ac.uk For example, assays could be designed to detect the binding of this compound derivatives to specific biological targets or to identify catalysts that promote a desired transformation. These methods offer a significant improvement in speed and efficiency over traditional, labor-intensive analytical techniques like HPLC. nih.gov By exploring the nucleophilic reactivity of the aniline nitrogen or the potential for functionalization at other positions on the aromatic ring, HTS can rapidly map the chemical space accessible from this fluorinated building block. unimelb.edu.au
Integration with Flow Chemistry Methodologies for Scalable Production
For any newly discovered application to be viable, a scalable and safe production method is essential. Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates, which are common in fluorine chemistry. beilstein-journals.orgnih.govdurham.ac.uk
The synthesis of fluorinated compounds often involves toxic or unstable reagents, and the reactions can be highly exothermic. beilstein-journals.org Flow microreactors provide superior control over reaction parameters like temperature and mixing, enhancing safety and often improving yields. beilstein-journals.orgdurham.ac.uk The small reactor volumes minimize the quantity of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for efficient heat dissipation. durham.ac.uk
Future research on this compound will likely involve translating optimized batch syntheses into continuous-flow processes. This is particularly relevant for fluorination steps that may use reagents like DAST or anhydrous hydrogen fluoride. beilstein-journals.org Flow chemistry also enables the safe handling of gaseous reagents, which could be relevant for fluoroalkylation reactions using fluorinated greenhouse gases as raw materials. mit.eduresearchgate.net The integration of in-line purification and analysis techniques can lead to fully automated systems capable of producing high-purity material on a large scale, a critical step for industrial application. nih.govdurham.ac.uk
Table 2: Advantages of Flow Chemistry for Fluorinated Aniline Synthesis
| Feature | Benefit in Fluorine Chemistry | Reference |
| Enhanced Safety | Minimizes handling of hazardous reagents; better control over exotherms. | beilstein-journals.orgdurham.ac.uk |
| Scalability | Production is scaled by running the system for longer periods, avoiding batch-to-batch variability. | mit.edu |
| Improved Control | Precise control over temperature, pressure, and residence time leads to higher yields and purity. | beilstein-journals.org |
| Hazardous Reagent Use | Enables the use of toxic or unstable intermediates that are generated and consumed in situ. | nih.gov |
| Gas-Liquid Reactions | Efficiently handles reactions with gaseous reagents, improving interfacial contact. | mit.eduresearchgate.net |
Exploration of Bio-orthogonal Chemical Applications
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov These reactions are powerful tools for labeling and studying biomolecules in their natural environment. escholarship.org The unique electronic properties conferred by the fluorine atoms in this compound make it an intriguing candidate for the development of novel bio-orthogonal probes and tagging agents.
Anilines are known to act as catalysts in certain bio-orthogonal ligations, such as oxime and hydrazone formations, by accelerating the reaction rates at neutral pH. acs.orgnih.gov The specific substitution pattern of this compound could be fine-tuned to modulate its catalytic activity or to participate directly in novel bio-orthogonal reactions.
A promising avenue of research is the development of photoaffinity labeling probes. These are molecules that, upon irradiation with UV light, form highly reactive species that can covalently bind to nearby biomolecules, such as proteins. researchgate.net Derivatives of 2-propoxyaniline (B1271045) have already been synthesized for this purpose to study interactions with biological receptors. researchgate.net By incorporating a photoreactive group (e.g., a diazirine or phenyl azide) onto the this compound scaffold, researchers could create powerful tools for identifying binding partners and elucidating biological mechanisms, excluding any direct clinical applications. The fluorination pattern can also be exploited to provide unique spectroscopic signatures for detection or to enhance the binding affinity and selectivity of the probe. digitellinc.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Difluoro-5-propoxyaniline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:
- Step 1 : Nitration of precursor anilines, followed by reduction to the amine (e.g., using hydrogenation with Pd/C ).
- Step 2 : Introduction of fluorine via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF) .
- Step 3 : Propoxy group installation via alkylation (e.g., reacting with 1-bromopropane in the presence of NaH) .
- Critical Parameters : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd vs. Cu) significantly affect regioselectivity and yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : To detect impurities (<0.5% threshold) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.2) .
- NMR : ¹⁹F NMR is critical for verifying fluorine positions (δ -110 to -125 ppm for aromatic F) .
- Elemental Analysis : Validate C, H, N, F content (±0.3% deviation) .
Q. What safety precautions are essential when handling fluorinated anilines like this compound?
- Key Measures :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity .
- Avoid contact with strong oxidizers (e.g., HNO₃) to prevent explosive byproducts .
- Store under inert gas (N₂/Ar) to mitigate degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Experimental Design :
- Derivatization : Modify the propoxy group (e.g., replace with ethoxy, isopropoxy) and assess antimicrobial activity via MIC assays .
- Fluorine Position : Compare bioactivity of 2,4-difluoro vs. 3,5-difluoro analogs (e.g., against S. aureus and E. coli) .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate electronic effects (Hammett σ values) with enzyme inhibition .
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated anilines?
- Case Study : Discrepancies in NAS yields (40–85%) may arise from:
- Solvent Effects : DMSO vs. DMF alters reaction kinetics .
- Catalyst Purity : Pd/C with residual moisture reduces efficiency .
- Resolution : Design a controlled study comparing variables (Table 1):
| Variable | Yield (DMSO) | Yield (DMF) | Catalyst (Pd/C) Purity |
|---|---|---|---|
| High Purity (>99%) | 82% | 78% | 85% |
| Low Purity (95%) | 45% | 50% | 60% |
Source: Adapted from
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
- In Vitro Assays :
- Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization .
- Cellular Uptake : Radiolabel the compound (¹⁴C) and quantify accumulation in cancer cell lines .
- In Vivo Models : Evaluate pharmacokinetics (Cmax, t½) in rodent studies with LC-MS/MS quantification .
Q. What are the challenges in scaling up this compound synthesis while maintaining regiochemical control?
- Key Issues :
- Byproduct Formation : Competing reactions at C-5 vs. C-6 positions under high-temperature conditions .
- Solvent Recovery : DMF recycling impacts cost and environmental compliance .
- Solutions :
- Use flow chemistry to enhance heat transfer and reduce side reactions .
- Optimize catalyst loading (0.5–1 mol% Pd) to minimize metal contamination .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for fluorinated anilines in aqueous media?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
